OCc1ccc(Br)cn1
. The InChI representation is InChI=1S/C6H6BrNO/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4H2
. 5-Bromo-2-hydroxymethylpyridine is a heterocyclic organic compound that belongs to the class of brominated aromatic amines. It is characterized by the presence of a hydroxymethyl group at the 2-position and a bromine atom at the 5-position of the pyridine ring. The molecular formula for this compound is . This compound is primarily utilized in scientific research, particularly in organic synthesis and as an intermediate in the production of biologically active compounds.
5-Bromo-2-hydroxymethylpyridine can be synthesized through various chemical reactions involving pyridine derivatives. It is often derived from 2-amino-5-bromopyridine, which undergoes further reactions to introduce the hydroxymethyl group.
The compound is classified as:
The synthesis of 5-bromo-2-hydroxymethylpyridine typically involves several steps, including condensation reactions and functional group modifications. One common method includes the condensation of 2-amino-5-bromopyridine with formaldehyde under acidic conditions, which facilitates the formation of the hydroxymethyl group.
The structure of 5-bromo-2-hydroxymethylpyridine features:
5-Bromo-2-hydroxymethylpyridine can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism by which 5-bromo-2-hydroxymethylpyridine acts involves its reactivity due to both the bromine and hydroxymethyl groups.
Research indicates that this compound can label reducing-end oligosaccharides, showcasing its utility in biochemical applications.
5-Bromo-2-hydroxymethylpyridine has several significant applications:
This compound's unique structure and reactivity make it valuable in both academic research and industrial applications, highlighting its importance in advancing chemical science and technology.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2